

Executive Summary: Navigating the Landscape of a Niche Reagent

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Compound of Interest

Compound Name: 3-Chloro-4,5,6-trifluoropyridazine

CAS No.: 88692-18-6

Cat. No.: B3360278

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3-chloro-4,5,6-trifluoropyridazine (CAS No. 170925-50-5) is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—a reactive chlorine atom poised for nucleophilic displacement and three electron-withdrawing fluorine atoms—offers a powerful scaffold for creating novel chemical entities. However, this reagent is not a readily available, off-the-shelf chemical. This guide provides an in-depth analysis of the sourcing challenges and costs associated with this compound, outlines a strategic approach for its acquisition via custom synthesis, and discusses its potential applications based on the established utility of related fluorinated heterocycles.

Key Chemical Identifiers:

- IUPAC Name: **3-chloro-4,5,6-trifluoropyridazine**
- CAS Number: 170925-50-5
- Molecular Formula: C₄ClF₃N₂
- Molecular Weight: 176.51 g/mol

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- Structure: (Note: A representative image is used for the chemical structure.)

The Sourcing Challenge: Custom Synthesis as the Primary Route

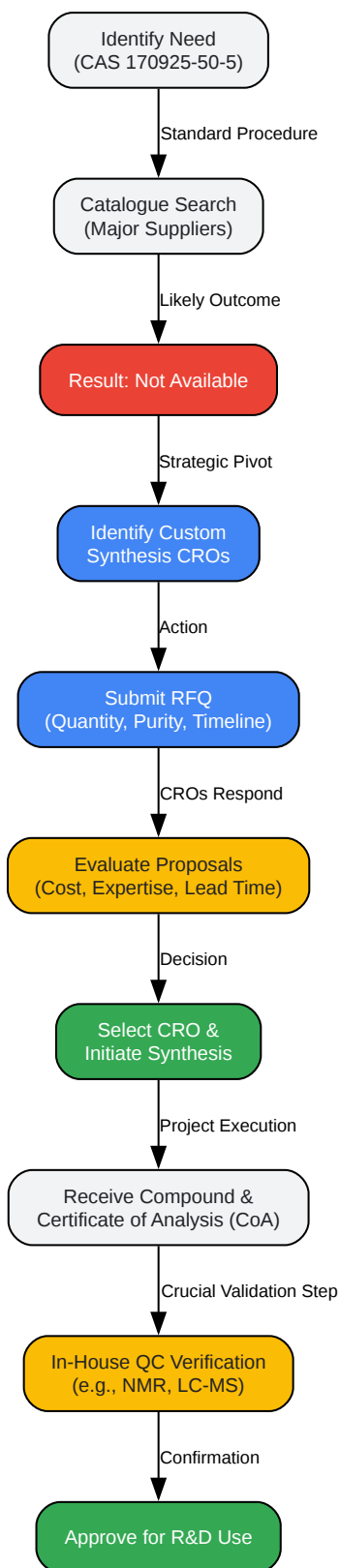
A comprehensive search of major chemical catalogues reveals that **3-chloro-4,5,6-trifluoropyridazine** is not typically stocked as a catalogue item. This scarcity necessitates a proactive sourcing strategy centered on custom synthesis by a specialized Contract Research Organization (CRO) or a fine chemical manufacturer.

Identifying and Engaging Synthesis Partners

The synthesis of polyfluorinated heterocycles is a specialized field. The ideal partner will have demonstrated expertise in both heterocyclic chemistry and fluorination techniques. Companies that offer custom synthesis services and have a portfolio of fluorinated building blocks are excellent candidates. While they may not list this specific molecule, their technical capabilities are the key qualifier. Examples of companies offering such custom services include ChemShuttle and PharmaBlock.^[1] The process of acquiring the compound follows a well-defined workflow.

Strategic Sourcing and Qualification Workflow

The following diagram outlines the critical path from identifying the need for a non-catalogue chemical to its successful integration into research workflows. This process ensures that the final product meets the stringent quality and purity requirements for drug development or other high-stakes research.



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Caption: Workflow for sourcing a non-catalogue specialty chemical.

Cost Analysis: A Qualitative Framework

Without catalogue pricing, a cost analysis must be based on the factors that drive custom synthesis quotes. The price is not fixed and will be determined on a project-by-project basis. Researchers should be prepared for a significant cost per gram, especially at small, initial scales (1-10 g), which could range from several hundred to thousands of dollars.

Table 1: Key Drivers of Custom Synthesis Cost

Factor	Description	Impact on Cost
Starting Material Cost	The price and availability of the precursor (e.g., tetrachloropyridazine).	Medium
Number of Synthetic Steps	Each step adds labor, material, and purification costs. A multi-step synthesis will be significantly more expensive.	High
Complexity of Chemistry	Handling anhydrous reagents, specialized fluorinating agents (like KF or CsF), and potentially high-pressure reactions requires specific equipment and expertise. ^{[2][3]}	High
Yield & Scale	Initial small-scale syntheses have higher per-gram costs. Scaling up can reduce this but requires a larger initial investment.	High
Required Purity	Standard purity (e.g., >95%) is typical. Higher purities (>98% or >99%) require more intensive purification (e.g., HPLC), increasing cost.	Medium
Analytical Documentation	A full Certificate of Analysis (¹ H-NMR, ¹³ C-NMR, LC-MS, etc.) is essential for trustworthiness and adds to the final cost.	Medium

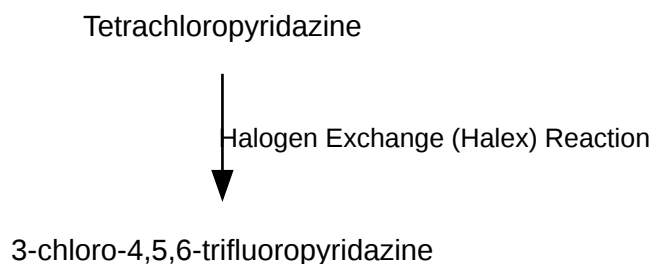
For comparison, a related but different compound, 3-chloro-4-(trifluoromethyl)pyridazine (CAS 749258-96-6), is listed by some suppliers with prices in the range of 400– 500 per gram, which serves as a rough, order-of-magnitude indicator for a complex halogenated pyridazine.^[4]

Proposed Synthetic Pathway: Halogen Exchange (Halex) Reaction

The most plausible route to **3-chloro-4,5,6-trifluoropyridazine** is via a nucleophilic aromatic substitution reaction, specifically a Halogen Exchange (Halex) reaction. This method is a cornerstone of industrial fluorine chemistry.[2][3] The process would likely start from the commercially available tetrachloropyridazine.

By carefully controlling the reaction conditions (temperature, solvent, and stoichiometry of the fluoride source), it is possible to selectively replace three of the four chlorine atoms with fluorine. The chlorine at the 3-position is generally less reactive towards nucleophilic attack than those at the 4, 5, and 6 positions in related systems, which may allow for the desired regioselectivity.

1. Alkali Metal Fluoride (KF or CsF)
2. High-Boiling Polar Aprotic Solvent (e.g., DMSO, Sulfolane)
3. Phase-Transfer Catalyst (optional)
4. Heat (e.g., 150-200°C)



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Caption: Proposed synthesis via Halogen Exchange (Halex) reaction.

Applications in Drug Discovery and Agrochemicals

While specific applications of **3-chloro-4,5,6-trifluoropyridazine** are not widely published, its structural motifs are highly valuable. Fluorinated pyridazine and pyridine cores are prevalent in a wide range of biologically active molecules.[5][6]

- Medicinal Chemistry: The chlorine atom at the C3 position serves as a versatile handle for introducing various nucleophiles (amines, thiols, alcohols) via S_NAr reactions. This allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). The trifluorinated core imparts desirable properties such as increased metabolic stability, enhanced membrane permeability, and modified pK_a, which are critical for developing successful drug candidates.^[5]
- Agrochemicals: Many modern herbicides and fungicides utilize fluorinated heterocyclic cores.^[5] The trifluoromethylpyridine (TFMP) moiety, for example, is a key structural feature in numerous commercial crop protection products.^{[3][5]} The subject compound provides a scaffold to develop new active ingredients that may exhibit novel modes of action or overcome existing resistance mechanisms.

Conclusion

3-chloro-4,5,6-trifluoropyridazine represents a specialized, high-value chemical intermediate. Its acquisition requires a deliberate strategy focused on identifying and collaborating with a custom synthesis provider. While the upfront cost and lead time will be greater than for a standard catalogue item, its unique structure offers significant opportunities for innovation in pharmaceutical and agrochemical research. Understanding the sourcing workflow, the factors driving cost, and the likely synthetic approaches are paramount for any research professional seeking to leverage this potent chemical building block.

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